Bupirimate

Fungicide efficacy Strawberry powdery mildew EC50

Powdery mildew resistance to thiophanate-methyl has reached 95% incidence in key cucurbit regions. Bupirimate provides a proven alternative as a systemic FRAC Group 8 fungicide with adenosine deaminase inhibition. • EC50 4.85 mg/L vs. pyraclostrobin (5.46 mg/L) in strawberry powdery mildew assays • Fully effective against thiophanate-methyl-resistant Podosphaera xanthii • Non-toxic to bees; compatible with IPM pollinator protection standards Supplied ≥98% purity with certificates of analysis. In stock for immediate shipment.

Molecular Formula C13H24N4O3S
Molecular Weight 316.42 g/mol
CAS No. 41483-43-6
Cat. No. B1668056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupirimate
CAS41483-43-6
Synonyms2-aminoethyl-5-butyl-4(N)-methylsulfonate-6-methylpyrimidine
bupirimate
Nimrod
Molecular FormulaC13H24N4O3S
Molecular Weight316.42 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C
InChIInChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16)
InChIKeyDSKJPMWIHSOYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupirimate: Aminopyrimidine Fungicide for Powdery Mildew


Bupirimate is a systemic pyrimidine fungicide belonging to the 2-aminopyrimidine class, developed for the selective control of powdery mildew (Erysiphales) across a broad range of crops, including pome and stone fruits, cucurbits, strawberries, and ornamentals [1]. It acts via inhibition of sporulation through interference with nucleic acid synthesis, specifically targeting adenosine deaminase [2]. Bupirimate is distinguished within its class by its formulation for foliar spray application, providing both protective and curative activity with translaminar and xylem-mobile systemic movement [3].

2-Aminopyrimidine fungicide (FRAC Group 8) for powdery mildew research
Foliar spray application with translaminar and xylem-systemic movement
Targets sporulation inhibition via adenosine deaminase interference

Bupirimate: Why Substitution Fails


While bupirimate belongs to the 2-aminopyrimidine family alongside ethirimol and dimethirimol, these compounds are not interchangeable due to fundamental differences in application method, physicochemical properties, and field resistance profiles. Ethirimol, for instance, is primarily used as a seed treatment, whereas bupirimate is optimized for foliar spray application [1]. Furthermore, alternative powdery mildew fungicides such as thiophanate-methyl have encountered widespread field resistance, rendering them ineffective in key agricultural regions, whereas bupirimate maintains efficacy [2]. In vitro comparisons also reveal distinct potency differences among modern fungicides, underscoring that substitution without quantitative evidence risks compromised disease control [3].

Bupirimate vs. Ethirimol
Application method mismatch: foliar spray versus seed treatment; not directly interchangeable
Bupirimate vs. Thiophanate-methyl
Reported sensitivity differs significantly in regions with widespread resistance; substitution may not provide comparable activity
Bupirimate vs. Dimethirimol
Class analog with limited commercial use; physicochemical and field profile may diverge

Bupirimate: Comparative Evidence


In Vitro Potency Against Strawberry Powdery Mildew

In a direct head-to-head spore germination assay against Podosphaera aphanis, the causal agent of strawberry powdery mildew, bupirimate demonstrated a median effective concentration (EC50) of 4.85 mg/L, positioning it as more potent than pyraclostrobin (EC50 = 5.46 mg/L) and flusilazole (EC50 = 6.03 mg/L), though less potent than tetraconazole (EC50 = 3.90 mg/L) [1]. This comparative dataset enables precise fungicide selection based on quantified intrinsic activity.

In Vitro EC50 Ranking
Direct comparison
Bupirimate: 4.85 mg/L Tetraconazole: 3.90 mg/L Pyraclostrobin: 5.46 mg/L Flusilazole: 6.03 mg/L (P. aphanis spore germination assay)
Reported EC50 rank: lower than tetraconazole, higher than pyraclostrobin and flusilazole
Supports fungicide potency comparison; values are assay-specific
Fungicide efficacy Strawberry powdery mildew EC50 In vitro toxicity

Field Resistance vs. Thiophanate-Methyl

A multi-year survey of Podosphaera xanthii isolates (n=237) collected from cucurbit fields in Spain (2002–2011) revealed that 95% of isolates exhibited resistance to thiophanate-methyl, rendering the fungicide effectively useless in the region. In stark contrast, 0% of the isolates tested exhibited resistance to bupirimate or quinoxyfen, confirming that bupirimate retains full field efficacy [1].

Field Sensitivity Survey
Direct comparison
Bupirimate: 0% resistance Thiophanate-methyl: 95% resistance (n=237 P. xanthii isolates, Spain 2002–2011)
Reported sustained sensitivity in cucurbit powdery mildew populations
Context-dependent; monitor local resistance patterns
Fungicide resistance Cucurbit powdery mildew Field efficacy Resistance management

Application Method: Foliar Spray vs. Seed Treatment

Within the 2-aminopyrimidine class, ethirimol and bupirimate are the only members still in commercial use, yet they are optimized for entirely different application methods. Bupirimate is formulated exclusively as a foliar spray with translaminar and xylem-systemic activity, whereas ethirimol is used primarily as a seed treatment to protect cereal seedlings [1]. This fundamental difference in delivery and crop protection strategy precludes direct substitution without re-engineering the entire application regime.

Application Method
Class-level inference
Bupirimate: Foliar spray (translocation) Ethirimol: Seed treatment (cereal seedlings)
Route mismatch prevents direct substitution despite structural similarity
Application system must match product design
Application technology Systemic fungicide Seed treatment Foliar spray

Mammalian & Bee Safety Profile

Bupirimate exhibits a favorable mammalian and pollinator safety profile. Its acute oral LD50 in rats is >4000 mg/kg, and acute dermal LD50 is >3000 mg/kg, classifying it as low acute toxicity [1]. Importantly, bupirimate is documented as non-toxic to bees, making it suitable for use during flowering periods when pollinator exposure is a concern [2].

Safety Indicators
Supporting evidence
Acute oral LD50 >4000 mg/kg (rat) Acute dermal LD50 >3000 mg/kg (rat) Bee toxicity: reported non-toxic
Reported low mammalian toxicity and bee safety data; supports IPM compatibility assessment
Data to verify per local regulatory context
Mammalian toxicity Pollinator safety LD50 Environmental toxicology

Metabolic Fate: Degradation Pathway

Bupirimate undergoes rapid photodegradation in the environment, with cleavage of the dimethylsulfamate-pyrimidine linkage yielding ethirimol as the major degradation product . Ethirimol itself is an active fungicide, which may contribute to extended residual activity under field conditions [1]. This distinct metabolic pathway influences both environmental persistence and residue management strategies compared to non-pyrimidine fungicides.

Degradation Pathway
Class-level inference
Photodegradation cleaves dimethylsulfamate-pyrimidine linkage; major metabolite: ethirimol (active)
Unique metabolic profile influences residue monitoring and environmental persistence interpretation
Field fate may differ; verify under local conditions
Metabolism Degradation Environmental fate Residue analysis

Bupirimate: Application Scenarios


Rotation Programs for Strawberry Powdery Mildew

Based on the in vitro EC50 data showing bupirimate's superior potency over pyraclostrobin and flusilazole (4.85 mg/L vs. 5.46 and 6.03 mg/L, respectively) [1], bupirimate is a preferred rotational partner in strawberry production systems. Its distinct mode of action (FRAC Group 8) provides resistance management value when alternated with DMI (Group 3) or QoI (Group 11) fungicides.

Cucurbit Powdery Mildew in Resistant Regions

In areas where thiophanate-methyl resistance is prevalent—as documented by the 95% resistance incidence in Spanish cucurbit fields [2]—bupirimate offers a proven, fully effective alternative. Its sustained sensitivity profile makes it a cornerstone for managing Podosphaera xanthii in melon, cucumber, and squash production.

Pome and Stone Fruit Foliar Programs

Bupirimate's systemic activity via foliar application [3] makes it ideally suited for protecting apple, pear, and stone fruit orchards against Podosphaera leucotricha. Its curative capability allows for intervention after infection has initiated, while its protective action prevents new infections, providing comprehensive disease management.

IPM in Pollinator-Sensitive Areas

Given its documented non-toxicity to bees [4], bupirimate can be integrated into integrated pest management (IPM) strategies for flowering crops where pollinator exposure is a concern. This attribute supports compliance with pollinator protection initiatives and sustainable agriculture certifications.

Application
Selection Property
Validation Focus
Powdery mildew research (strawberry)
2-Aminopyrimidine (FRAC 8) with reported in vitro EC50 ranking
Spore germination assay potency comparison against other chemistry classes
Resistance screening (cucurbits)
Reported sustained sensitivity in thiophanate-methyl-resistant P. xanthii populations
Leaf-disc assay sensitivity verification and resistance monitoring
Foliar disease study (tree fruit)
Systemic (xylem-mobile) foliar spray formulation
Translaminar activity assessment on Podosphaera leucotricha
IPM compatibility evaluation
Reported low mammalian toxicity and bee non-toxicity data
Pollinator exposure model and flowering-crop safety assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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